molecular formula C21H14N2O2S B14291693 N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylthiourea CAS No. 119959-49-8

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylthiourea

Cat. No.: B14291693
CAS No.: 119959-49-8
M. Wt: 358.4 g/mol
InChI Key: GHMZKBZEDZSAQG-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of an anthraquinone moiety and a phenylthiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea typically involves the reaction of 1-aminoanthraquinone with phenyl isothiocyanate. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized to form different quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The phenylthiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and antioxidant activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea involves its interaction with various molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting replication and transcription processes. The phenylthiourea group can form strong hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide

Uniqueness

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea is unique due to the presence of both anthraquinone and phenylthiourea moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

119959-49-8

Molecular Formula

C21H14N2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

1-(9,10-dioxoanthracen-1-yl)-3-phenylthiourea

InChI

InChI=1S/C21H14N2O2S/c24-19-14-9-4-5-10-15(14)20(25)18-16(19)11-6-12-17(18)23-21(26)22-13-7-2-1-3-8-13/h1-12H,(H2,22,23,26)

InChI Key

GHMZKBZEDZSAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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